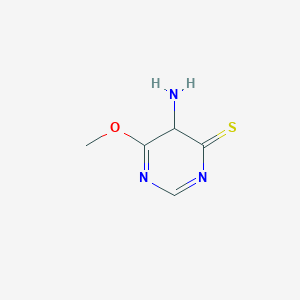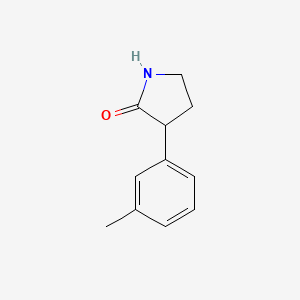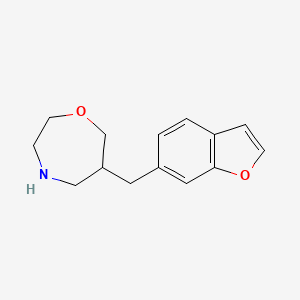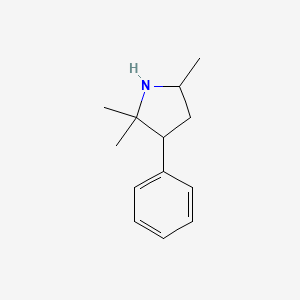![molecular formula C15H20N2O3 B12314403 tert-butyl N-[(5E)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate](/img/structure/B12314403.png)
tert-butyl N-[(5E)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-N-[(5E)-5-Hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate: ist eine organische Verbindung, die eine tert-Butylcarbamategruppe aufweist, die an ein Naphthalinringsystem gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von tert-Butyl-N-[(5E)-5-Hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate beinhaltet typischerweise den Schutz der Aminogruppe unter Verwendung einer tert-Butylcarbamategruppe (Boc). Dies kann durch Reaktion des Aminsubstrats mit Di-tert-butyldicarbonat unter basischen Bedingungen erreicht werden . Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Methanol oder Ethanol und können eine Kühlung erfordern, um die Reaktionsgeschwindigkeit zu kontrollieren .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen beinhalten, jedoch optimiert für höhere Ausbeuten und Effizienz. Dies könnte kontinuierliche Strömungsreaktoren und automatisierte Systeme umfassen, um eine gleichmäßige Qualität und Skalierbarkeit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Hydroxyiminogruppe, was zur Bildung von Oximderivaten führt.
Reduktion: Reduktionsreaktionen können die Hydroxyiminogruppe in eine Aminogruppe umwandeln.
Substitution: Der Naphthalinring kann elektrophile Substitutionsreaktionen eingehen, die eine weitere Funktionalisierung ermöglichen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) können verwendet werden.
Reduktion: Reagenzien wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) sind üblich.
Substitution: Elektrophile Reagenzien wie Brom (Br₂) oder Schwefelsäure (H₂SO₄) können eingesetzt werden.
Hauptprodukte:
Oxidation: Oximderivate.
Reduktion: Aminderivate.
Substitution: Verschiedene substituierte Naphthalinderivate, abhängig vom verwendeten Elektrophil.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Herstellung komplexerer Moleküle. Ihre funktionellen Gruppen ermöglichen vielfältige chemische Transformationen .
Biologie und Medizin: In der medizinischen Chemie kann tert-Butyl-N-[(5E)-5-Hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate bei der Entwicklung neuer Medikamente verwendet werden. Seine Struktur ermöglicht Interaktionen mit biologischen Zielmolekülen, was es zu einem Kandidaten für die Medikamentenentwicklung macht .
Industrie: Die Verbindung kann bei der Herstellung von Spezialchemikalien und Materialien verwendet werden. Seine Stabilität und Reaktivität machen es für verschiedene industrielle Anwendungen geeignet .
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-N-[(5E)-5-Hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate beinhaltet seine Interaktion mit molekularen Zielmolekülen durch Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen. Die Hydroxyiminogruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden, während der Naphthalinring π-π-Wechselwirkungen eingehen kann . Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren, was zu den biologischen Wirkungen der Verbindung führt.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(5E)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyimino group can form hydrogen bonds with biological molecules, while the naphthalene ring can engage in π-π interactions . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- tert-Butyl-N-Hydroxycarbamate
- N-tert-Butoxycarbonylhydroxylamin
- N-Pivaloylhydroxylamin
- tert-Butylcarbamate
Einzigartigkeit: tert-Butyl-N-[(5E)-5-Hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate ist einzigartig aufgrund des Vorhandenseins sowohl der Hydroxyiminogruppe als auch des Naphthalinrings. Diese Kombination ermöglicht eine breitere Palette an chemischen Reaktionen und biologischen Interaktionen im Vergleich zu einfacheren Carbamateverbindungen .
Eigenschaften
Molekularformel |
C15H20N2O3 |
|---|---|
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
tert-butyl N-[(5E)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(18)16-11-7-8-12-10(9-11)5-4-6-13(12)17-19/h7-9,19H,4-6H2,1-3H3,(H,16,18)/b17-13+ |
InChI-Schlüssel |
HCIMMHOKGBEVAK-GHRIWEEISA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)/C(=N/O)/CCC2 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=NO)CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate](/img/structure/B12314324.png)

![1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B12314331.png)

![4-(aminomethyl)-1-(2-methoxyethyl)-5-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B12314357.png)
![(10E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12314366.png)


![(4-nitrophenyl)methyl (5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12314375.png)
![5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid](/img/structure/B12314386.png)

![4-[2-(Dimethylamino)ethenyl]benzonitrile](/img/structure/B12314407.png)
![2-[(Dimethylcarbamoyl)methyl]benzoic acid](/img/structure/B12314414.png)
